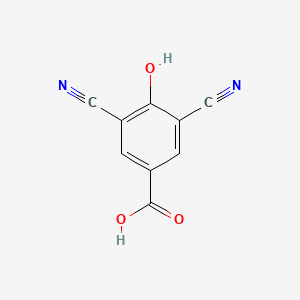
3,5-Dicyano-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyano-4-hydroxybenzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of two cyano groups (-CN) at the 3 and 5 positions and a hydroxyl group (-OH) at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyano-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxybenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces nitro groups (-NO2) at the desired positions, which are then reduced to amino groups (-NH2). Finally, the amino groups are converted to cyano groups through a Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dicyano-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a quinone derivative.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3,5-Dicyano-4-hydroxybenzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxybenzoic acids. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly its antioxidant and anti-inflammatory effects. It may serve as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its derivatives may also find applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dicyano-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and proteins, modulating their activity. The hydroxyl group can participate in hydrogen bonding, while the cyano groups can engage in various interactions with biological targets. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of cyano groups, leading to different chemical properties and reactivity.
3,5-Dimethoxy-4-hydroxybenzoic acid: Contains methoxy groups (-OCH3) instead of cyano groups, affecting its solubility and reactivity.
Uniqueness: 3,5-Dicyano-4-hydroxybenzoic acid is unique due to the presence of both cyano and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form various derivatives. Its structure allows for diverse applications in multiple fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3,5-dicyano-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O3/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-2,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIOFTDCDANUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














